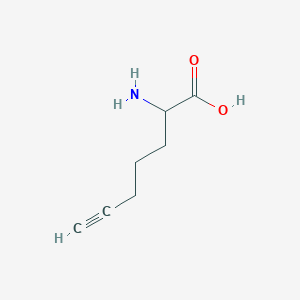
Acide 2-aminohept-6-ynoïque
Vue d'ensemble
Description
2-Aminohept-6-ynoic acid: is an α-amino acid with the chemical formula C7H11NO2. It is a white crystalline solid that is soluble in water and polar solvents.
Applications De Recherche Scientifique
2-Aminohept-6-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, serving as an intermediate or scaffold in the preparation of complex compounds.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialized chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
Mode of Action
It is known that many amino acids interact with their targets by binding to them, causing a change in their function
Biochemical Pathways
It is known that amino acids can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to enter the cellular respiration pathway . It’s possible that 2-Aminohept-6-ynoic acid could affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound
Analyse Biochimique
Biochemical Properties
2-Aminohept-6-ynoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions of 2-Aminohept-6-ynoic acid with biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
2-Aminohept-6-ynoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of signaling molecules and transcription factors, leading to changes in the expression of specific genes. Additionally, 2-Aminohept-6-ynoic acid can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Aminohept-6-ynoic acid involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Furthermore, 2-Aminohept-6-ynoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminohept-6-ynoic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 2-Aminohept-6-ynoic acid can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 2-Aminohept-6-ynoic acid can result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Aminohept-6-ynoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, 2-Aminohept-6-ynoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-Aminohept-6-ynoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can act as a substrate for specific enzymes, leading to the production of intermediate metabolites. Additionally, 2-Aminohept-6-ynoic acid can affect the activity of key metabolic enzymes, altering the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-Aminohept-6-ynoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, 2-Aminohept-6-ynoic acid can be transported across cell membranes by amino acid transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2-Aminohept-6-ynoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, 2-Aminohept-6-ynoic acid may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide.
Reductive Amination of α-Keto Acids: This method involves the treatment of an α-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Aminohept-6-ynoic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Oxidized derivatives of 2-aminohept-6-ynoic acid
Reduction: Reduced derivatives, such as 2-aminohept-6-ene
Substitution: Substituted derivatives with different functional groups replacing the amino group
Comparaison Avec Des Composés Similaires
- 2-Amino-6-hexynoic acid
- 2-Aminoheptanoic acid
- 2-Aminooctanoic acid
Comparison:
- 2-Aminohept-6-ynoic acid is unique due to the presence of a triple bond in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds like 2-aminoheptanoic acid and 2-aminooctanoic acid, which lack this feature .
- The triple bond in 2-aminohept-6-ynoic acid allows for unique reactions and interactions, making it a valuable compound in synthetic chemistry and research.
Propriétés
IUPAC Name |
2-aminohept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method used to produce 2-Aminohept-6-ynoic acid in the study?
A1: The research highlights the successful synthesis of both homopropargylglycine (Hpg) and 2-aminohept-6-ynoic acid using an asymmetric Strecker reaction. [] This method is notable for achieving significantly higher yields and enantiomeric excess (over 80% ee) compared to previous methods. This implies a more efficient and stereoselective approach to obtaining these compounds for further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


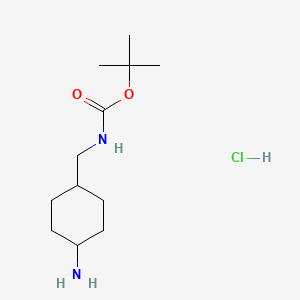


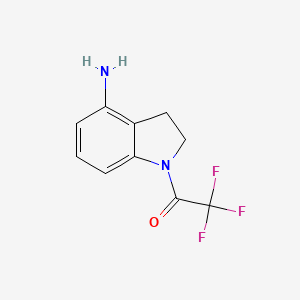
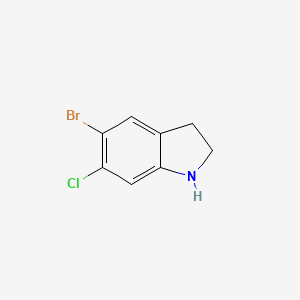
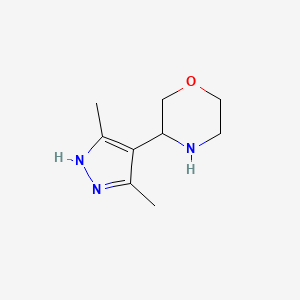

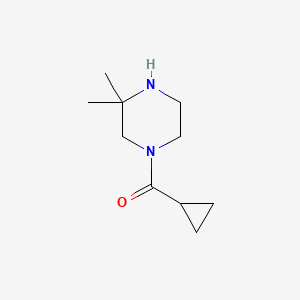
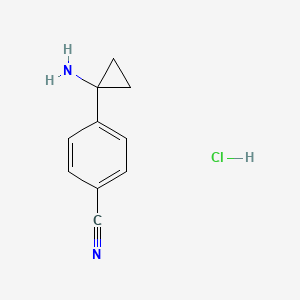
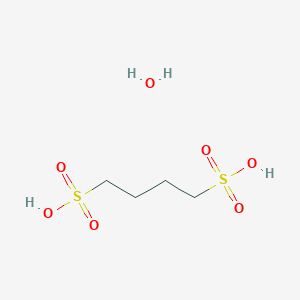
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
